molecular formula C8H18N2O2 B13254014 2-Amino-5-(dimethylamino)-2-methylpentanoic acid

2-Amino-5-(dimethylamino)-2-methylpentanoic acid

Cat. No.: B13254014
M. Wt: 174.24 g/mol
InChI Key: BQADPYAWODDMFE-UHFFFAOYSA-N
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Description

2-Amino-5-(dimethylamino)-2-methylpentanoic acid is an organic compound that belongs to the class of alpha amino acids. This compound is characterized by the presence of both an amino group and a dimethylamino group attached to a pentanoic acid backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpentanoic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the process are selected to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(dimethylamino)-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Amino-5-(dimethylamino)-2-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-5-(dimethylamino)-2-methylpentanoic acid include other alpha amino acids with different substituents on the pentanoic acid backbone. Examples include:

  • 2-Amino-5-(ethylamino)-2-methylpentanoic acid
  • 2-Amino-5-(methylamino)-2-methylpentanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of amino and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2-amino-5-(dimethylamino)-2-methylpentanoic acid

InChI

InChI=1S/C8H18N2O2/c1-8(9,7(11)12)5-4-6-10(2)3/h4-6,9H2,1-3H3,(H,11,12)

InChI Key

BQADPYAWODDMFE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN(C)C)(C(=O)O)N

Origin of Product

United States

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